molecular formula C7H3BrClF3 B13567309 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

Katalognummer: B13567309
Molekulargewicht: 259.45 g/mol
InChI-Schlüssel: AWDMKNVFAXJHFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-(difluoromethyl)-5-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene can be compared with other halogenated benzenes such as:

    1-Bromo-3-chloro-2-(difluoromethyl)benzene: Similar structure but lacks the additional fluorine atom at the 5-position.

    1-Bromo-3-chloro-2-fluorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-3-chloro-2-(chloromethyl)-5-(difluoromethyl)benzene: Contains an additional chlorine atom, which can alter its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H3BrClF3

Molekulargewicht

259.45 g/mol

IUPAC-Name

1-bromo-3-chloro-2-(difluoromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H

InChI-Schlüssel

AWDMKNVFAXJHFT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.